molecular formula AlTh2 B14732905 CID 78062299

CID 78062299

Cat. No.: B14732905
M. Wt: 491.057 g/mol
InChI Key: CVVOKYBNRGZQHF-UHFFFAOYSA-N
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Description

Compounds like oscillatoxins are often characterized by cyclic or polycyclic structures with substituents that influence their biological activity, solubility, and metabolic stability. While direct data on CID 78062299 is absent, its classification likely aligns with structurally complex organic molecules analyzed via techniques such as mass spectrometry () and chromatography ().

Properties

Molecular Formula

AlTh2

Molecular Weight

491.057 g/mol

InChI

InChI=1S/Al.2Th

InChI Key

CVVOKYBNRGZQHF-UHFFFAOYSA-N

Canonical SMILES

[Al].[Th].[Th]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062299 involves specific chemical reactions and conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and purity, often involving advanced techniques and equipment to handle the scale and complexity of the reactions.

Chemical Reactions Analysis

Aluminum (Al)

Aluminum is a highly reactive metal, prone to oxidation due to its low ionization energy. Key reactions include:

  • Oxidation : Burns in air to form aluminum oxide (Al₂O₃):

    4Al+3O22Al2O34Al + 3O_2 \rightarrow 2Al_2O_3
  • Acid/Alkali Reactions : Reacts with strong acids (e.g., HCl, H₂SO₄) to produce hydrogen gas:

    2Al+6HCl2AlCl3+3H22Al + 6HCl \rightarrow 2AlCl_3 + 3H_2

    Reacts with alkalis (e.g., NaOH) to form sodium aluminate and hydrogen:

    2Al+2NaOH+2H2O2NaAlO2+3H22Al + 2NaOH + 2H_2O \rightarrow 2NaAlO_2 + 3H_2

Thorium (Th)

Thorium is a radioactive, electropositive metal with a silvery appearance. Its reactivity is less pronounced compared to aluminum but includes:

  • Oxidation : Forms thorium oxide (ThO₂) upon exposure to air:

    Th+O2ThO2Th + O_2 \rightarrow ThO_2
  • Halide Formation : Reacts with halogens (e.g., Cl₂, F₂) to produce thorium halides (ThX₄):

    Th+2Cl2ThCl4Th + 2Cl_2 \rightarrow ThCl_4

Hypothetical Reactions of CID 78062299

While no direct experimental data exists for AlTh₂ , its reactivity can be inferred from the properties of its components:

Reaction Type Potential Products Key Observations
Oxidation Al₂O₃, ThO₂Aluminum oxidizes rapidly, while thorium forms a protective oxide layer.
Acid Interaction Al³⁺ ions, Th⁴⁺ ions, H₂ gasAluminum reacts vigorously with acids; thorium may dissolve under acidic conditions.
Combustion Al₂O₃, ThO₂, CO₂Aluminum burns intensely, releasing heat; thorium’s combustion is less exothermic.
Reduction Al, Th metalReduction of oxides (e.g., using carbon at high temperatures) could regenerate metals.

Challenges in Reaction Analysis

  • Radiological Hazards : Thorium’s radioactivity complicates experimental studies, necessitating specialized handling .

  • Computational Limitations : The compound’s structural complexity (unsupported elements in MMFF94 models) hinders predictive modeling .

  • Stability : The mixture’s stability under various conditions (e.g., thermal, aqueous) remains uncharacterized.

Scientific Research Applications

CID 78062299 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: Utilized in the production of various chemical products and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of CID 78062299 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact pathways and targets involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062299, we compare it with structurally and functionally related compounds from the evidence. The following table synthesizes data from oscillatoxin derivatives () and other bioactive molecules ():

Property This compound <sup>†</sup> Oscillatoxin D (CID 101283546) <sup></sup> 30-Methyl-Oscillatoxin D (CID 185389) <sup></sup> CAS 7254-19-5 <sup></sup>
Molecular Formula Not Available C32H48O8 C33H50O8 C9H6BrNO2
Molecular Weight (g/mol) Not Available 560.71 574.74 240.05
Key Substituents Inferred cyclic structure Oxygenated cyclic rings Methyl group at position 30 Bromine, carboxylic acid
Solubility Not Available Low (hydrophobic) Moderate (methyl enhances lipophilicity) 0.052 mg/mL (poor aqueous solubility)
Biological Activity Hypothesized toxin Cytotoxic, disrupts cellular membranes Enhanced stability and bioactivity CYP1A2 inhibitor
LogP (Predicted) Not Available 4.2 (estimated) 4.5 (methyl increases hydrophobicity) 2.1 (experimental)

<sup>†</sup> Assumptions for this compound are based on structural analogs and physicochemical trends.

Key Findings:

Structural Modifications: Methylation (e.g., CID 185389 vs.

Solubility Trends : Brominated aromatic compounds (e.g., CAS 7254-19-5) exhibit poor aqueous solubility, limiting bioavailability without formulation aids .

Biological Impact : Functional groups like bromine or oxygenated rings correlate with specific bioactivities (e.g., enzyme inhibition or cytotoxicity) .

Methodological Considerations

The comparison relies on techniques such as:

  • LC-ESI-MS : Used to differentiate isomers via collision-induced dissociation (CID) fragmentation patterns ().
  • Chromatography : Critical for purity assessment and structural elucidation ().
  • Computational Modeling : Predicts LogP and solubility parameters when experimental data are unavailable ().

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